(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine
Overview
Description
Scientific Research Applications
Antitubercular Agents
- A study synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents, showing significant in vitro activity against Mycobacterium tuberculosis (Karkara et al., 2020).
Manganese(II) Complexes
- Manganese(II) complexes with ligands containing 2-aminomethylpyridine-derived components, including methoxyalkyl arms, were synthesized and characterized for their structural and magnetic properties (Wu et al., 2004).
Platinum and Palladium Complexes
- Platinum(II) and palladium(II) complexes containing benzimidazole ligands, including those with methoxyl groups, were studied for their potential as anticancer compounds (Ghani & Mansour, 2011).
Novel Syntheses
- A novel synthesis method was developed for compounds like (±)-harmacine and octahydroindole[2,3-a]quinolizine, starting from diethoxybutan-1-amine and diethoxypentan-1-amine (King, 2007).
Quinoline Derivatives
- The synthesis of substituted pyrrolo[3,2-f]quinolines was achieved through reactions involving aminoindoles with methoxy groups, offering a route to obtain these derivatives (Yamashkin et al., 1997).
Fluorophore Applications
- A novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, was developed and applied as a fluorescent labeling reagent (Hirano et al., 2004).
Hedgehog Pathway Antagonists
- Quinolone-based inhibitors of the Hedgehog signalling pathway were developed, including derivatives with methoxy-indole structures, showing potential for therapeutic applications (Trinh et al., 2017).
Tertiary Amine Oxidation
- A method for α-methoxylation of tertiary amines using ruthenium-catalyzed oxidation with hydrogen peroxide in the presence of methanol was developed, useful for selective N-demethylation and construction of quinoline skeletons (Murahashi et al., 1992).
properties
IUPAC Name |
N-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3/t12-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSABJTJKXWEJGZ-UEWDXFNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCN2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC[C@@H]1CCCN2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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